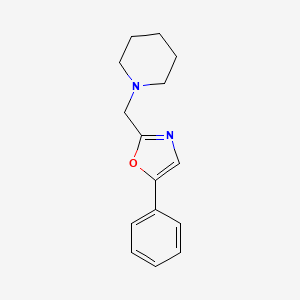
5-Phenyl-2-(piperidin-1-ylmethyl)-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenyl-2-(piperidin-1-ylmethyl)-1,3-oxazole is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known by its chemical name, PPOP, and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of PPOP is not fully understood. However, it is believed that PPOP interacts with ion channels in the brain, which results in its anticonvulsant properties. Additionally, PPOP has been found to inhibit the production of inflammatory cytokines, which is responsible for its anti-inflammatory properties.
Biochemical and Physiological Effects
PPOP has been found to have various biochemical and physiological effects. One study found that PPOP could increase the levels of GABA, a neurotransmitter that is involved in inhibiting the activity of neurons in the brain. Another study found that PPOP could decrease the levels of inflammatory cytokines, which are responsible for inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using PPOP in lab experiments is that it has been found to have low toxicity levels. However, one limitation is that PPOP has not been extensively studied, and its long-term effects are not fully understood.
Direcciones Futuras
There are several future directions for research on PPOP. One direction is to study the long-term effects of PPOP on the body. Another direction is to investigate the potential of PPOP as a therapeutic agent for other diseases, such as cancer and Alzheimer's disease. Additionally, future research could focus on developing more efficient and cost-effective methods for synthesizing PPOP.
Conclusion
In conclusion, PPOP is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. It has been synthesized using various methods and has been found to have anticonvulsant and anti-inflammatory properties. PPOP interacts with ion channels in the brain and inhibits the production of inflammatory cytokines. While PPOP has low toxicity levels, its long-term effects are not fully understood. Future research could focus on studying the long-term effects of PPOP and investigating its potential as a therapeutic agent for other diseases.
Métodos De Síntesis
PPOP can be synthesized using various methods, including the reaction of 2-(piperidin-1-ylmethyl)phenyl isocyanate with 2-bromoacetophenone, followed by cyclization with potassium carbonate. Another method involves the reaction of 2-(piperidin-1-ylmethyl)phenyl isocyanate with 2-bromobenzaldehyde, followed by cyclization with potassium carbonate.
Aplicaciones Científicas De Investigación
PPOP has been the subject of scientific research due to its potential therapeutic applications. One study found that PPOP has anticonvulsant properties and could potentially be used to treat epilepsy. Another study found that PPOP has anti-inflammatory properties and could potentially be used to treat inflammatory diseases.
Propiedades
IUPAC Name |
5-phenyl-2-(piperidin-1-ylmethyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-3-7-13(8-4-1)14-11-16-15(18-14)12-17-9-5-2-6-10-17/h1,3-4,7-8,11H,2,5-6,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASPIMKCSKXSSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NC=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-fluorophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide](/img/structure/B7646151.png)
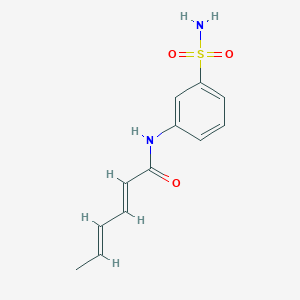
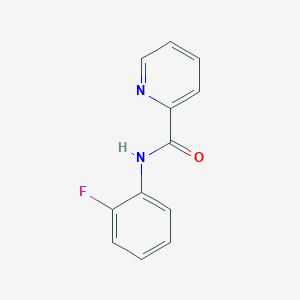
![N-[(1S,2S)-2-hydroxycyclohexyl]prop-2-enamide](/img/structure/B7646182.png)
![N-[(1R,2R)-2-hydroxycyclohexyl]prop-2-enamide](/img/structure/B7646187.png)
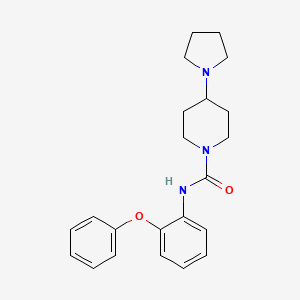
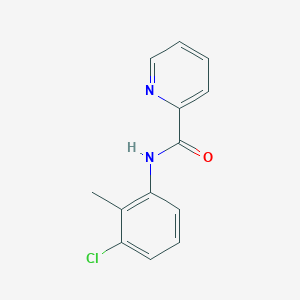
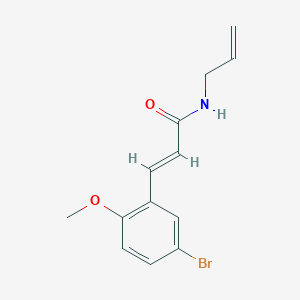
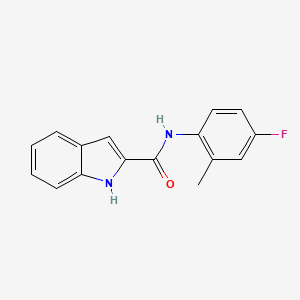
![N-[2-keto-2-(p-anisidino)ethyl]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7646218.png)
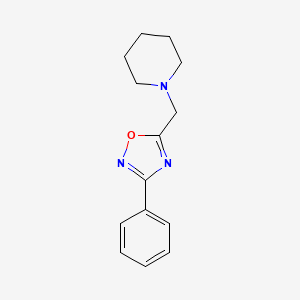
![4-Chloro-5-[[1-[(4-fluorophenyl)methyl]piperidin-4-yl]amino]-2-methylpyridazin-3-one](/img/structure/B7646234.png)
